
DY131
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DY131 is a pharmacological agonist of the orphan receptor estrogen-related receptor gamma (ERRγ). This compound plays a crucial role in regulating energy generation, oxidative metabolism, cell apoptosis, and inflammatory responses . It has been studied for its potential therapeutic effects in various medical conditions, including acute liver injury and metabolic disorders .
Métodos De Preparación
DY131 can be synthesized through a series of chemical reactions. One common method involves the use of specific reagents and conditions to achieve the desired product. For instance, this compound can be prepared by dissolving the compound in dimethyl sulfoxide (DMSO) and then mixing it with polyethylene glycol 300 (PEG300) and Tween 80 before adding deionized water . This preparation method ensures the compound’s stability and solubility for further use in research and industrial applications.
Análisis De Reacciones Químicas
Receptor Binding and Selectivity
DY131 exhibits high specificity for ERRβ/γ receptors without activating ERRα or classical estrogen receptors (ERα/β) . Key characteristics include:
-
Binding Affinity : No significant interaction with ERα/β or ERRα in surface plasmon resonance (SPR) assays .
Table 1: Receptor Specificity of this compound Compared to Analogues
Compound | ERRβ/γ Activation | ERRα Interaction | ERα/β Interaction |
---|---|---|---|
This compound | Yes | No | No |
GSK 4716 | Yes | Partial | No |
GSK 2010 | No | Yes | Yes |
Modulation of Signaling Pathways
This compound antagonizes Wnt/β-catenin signaling by suppressing TCF4/LEF1 transcription factors, leading to reduced expression of downstream targets like CCND1 (cyclin D1) . In gastric cancer (GC) cells:
-
Wnt Inhibition : this compound decreases TCF4 and LEF1 mRNA levels by 60–70% .
-
Therapeutic Efficacy : Reduces tumor volume by 50% in xenograft models .
Induction of Apoptosis
This compound triggers caspase-dependent apoptosis in cancer cells through:
-
PARP Cleavage : Observed in MDA-MB-231 and MCF7 breast cancer cells .
-
γH2AX Phosphorylation : Increased histone H2AX phosphorylation (Ser139) indicates DNA damage signaling, though not linked to direct DNA binding .
Table 2: Apoptotic Markers in this compound-Treated Cells
Cell Line | PARP Cleavage | γH2AX Induction | Annexin V Staining |
---|---|---|---|
MDA-MB-231 | Yes | Yes | 3–4x increase |
MCF7 | Yes | Yes | No change |
MCF10A (normal) | No | No | No change |
Oxidative Stress and Inflammation Modulation
This compound ameliorates LPS-induced liver injury by:
-
Reducing Oxidative Stress : Lowers malondialdehyde (MDA) by 40% and boosts glutathione (GSH) levels .
-
Anti-inflammatory Effects : Suppresses TNF-α (55% reduction) and IL-6 (60% reduction) .
Transcriptomic Reprogramming
RNA sequencing reveals this compound reverses LPS-induced dysregulation of:
-
Metabolic Pathways : Upregulates PPARγ and PGC-1α (key regulators of oxidative metabolism) .
-
Inflammatory Pathways : Downregulates NF-κB and STAT3 signaling .
Comparative Mechanisms in Cancer Models
Table 3: this compound Efficacy Across Cancer Types
This compound’s chemical interactions highlight its dual role as a receptor agonist and pathway modulator, offering therapeutic potential in oncology and inflammatory diseases. Further studies are needed to characterize its pharmacokinetics and off-target effects.
Aplicaciones Científicas De Investigación
Breast Cancer Treatment
DY131 has been investigated for its potential as an antimitotic agent in breast cancer, particularly triple-negative breast cancer (TNBC). Research indicates that this compound inhibits the growth of various breast cancer cell lines, leading to cell death through the p38 stress kinase pathway and causing a bimodal cell cycle arrest. Specifically, it delays progression from prophase to anaphase and induces mitotic spindle defects, making it a candidate for targeted therapy in breast cancer management .
Key Findings:
- Significant dose-dependent increase in cell death in MDA-MB-231 and MDA-MB-468 cells.
- Induction of early-stage apoptosis indicated by increased Annexin V positivity.
- No significant effect on non-transformed MCF10A cells, suggesting selective toxicity towards cancerous cells.
Gastric Cancer Treatment
In gastric cancer (GC), this compound has demonstrated the ability to inhibit cell growth by antagonizing Wnt signaling pathways. Studies showed that treatment with this compound significantly reduced growth and colony formation in GC cell lines such as AGS and NCI-N87. In vivo experiments with xenograft tumors confirmed that this compound treatment led to reduced tumor volumes and weights, along with decreased expression of proliferation markers like Ki67 .
Key Findings:
- Effective suppression of Wnt signaling-associated genes.
- Enhanced efficacy compared to traditional Wnt inhibitors.
- Reduction in tumor growth confirmed through xenograft models.
Liver Injury Protection
This compound has been evaluated for its protective effects against lipopolysaccharide (LPS)-induced liver injury, a common model for studying sepsis-associated liver dysfunction. In murine models, pretreatment with this compound resulted in reduced liver enzyme release and improved liver morphology. The compound attenuated oxidative stress and inflammation while promoting apoptosis regulation .
Key Findings:
- Significant reduction in ALT, AST, and LDH levels post-treatment.
- Transcriptomic analysis revealed reversal of dysregulated inflammatory pathways.
- No significant side effects observed on hepatic or renal functions.
Mechanistic Insights
Research has elucidated several mechanisms through which this compound exerts its effects:
- Cell Cycle Regulation: this compound induces G2/M phase arrest in breast cancer cells, leading to mitotic defects.
- Wnt Signaling Modulation: In gastric cancer, this compound’s antagonistic effect on Wnt signaling is crucial for its anti-tumor activity.
- Oxidative Stress Management: The compound plays a role in mitigating oxidative stress responses during acute liver injury scenarios.
Data Summary
The following table summarizes key findings from various studies on this compound:
Application Area | Cell Lines/Models | Key Effects | Mechanism |
---|---|---|---|
Breast Cancer | MDA-MB-231, MDA-MB-468 | Cell death via apoptosis | p38 MAPK pathway |
Gastric Cancer | AGS, NCI-N87 | Reduced growth and colony formation | Wnt signaling antagonism |
Liver Injury | Murine models | Amelioration of LPS-induced liver injury | Anti-inflammatory effects |
Mecanismo De Acción
DY131 exerts its effects by binding to and activating estrogen-related receptor gamma (ERRγ). This activation leads to the regulation of various genes involved in energy generation, oxidative metabolism, and cell apoptosis . The compound also influences inflammatory responses by modulating the expression of specific cytokines and other signaling molecules . The molecular targets and pathways involved in this compound’s mechanism of action include the ERRγ/TFAM axis, which plays a crucial role in protecting against metabolic disorders and mitochondrial dysfunction .
Propiedades
Fórmula molecular |
C18H21N3O2 |
---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
N-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-4-hydroxybenzamide |
InChI |
InChI=1S/C18H21N3O2/c1-3-21(4-2)16-9-5-14(6-10-16)13-19-20-18(23)15-7-11-17(22)12-8-15/h5-13,22H,3-4H2,1-2H3,(H,20,23)/b19-13- |
Clave InChI |
WLKOCYWYAWBGKY-UYRXBGFRSA-N |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)/C=N\NC(=O)C2=CC=C(C=C2)O |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)O |
Pictogramas |
Irritant |
Sinónimos |
DY-131 N'-((1E)-(4-(diethylamino)phenyl)methylene)-4-hydroxybenzohydrazide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.